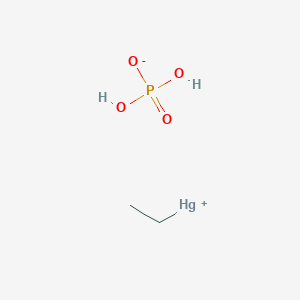
Ethylmercury phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmercury phosphate is a chemical compound with the molecular formula C₂H₇HgO₄P It consists of a dihydrogen phosphate anion and an ethylmercury cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;ethylmercury(1+) typically involves the reaction of ethylmercury chloride with potassium dihydrogen phosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of dihydrogen phosphate;ethylmercury(1+) follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylmercury phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert ethylmercury to elemental mercury or other mercury compounds.
Substitution: The ethyl group can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with dihydrogen phosphate;ethylmercury(1+) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric phosphate, while reduction could produce elemental mercury.
Wissenschaftliche Forschungsanwendungen
Ethylmercury phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Employed in the production of certain specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of dihydrogen phosphate;ethylmercury(1+) involves its interaction with biological molecules. The ethylmercury cation can bind to thiol groups in proteins, disrupting their function. This interaction can lead to cellular toxicity and other adverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury(1+) dihydrogen phosphate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylmercury(1+) dihydrogen phosphate: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
Ethylmercury phosphate is unique due to its specific combination of the dihydrogen phosphate anion and the ethylmercury cation. This combination imparts distinct chemical properties and reactivity compared to other mercury-containing compounds.
Eigenschaften
Molekularformel |
C2H7HgO4P |
|---|---|
Molekulargewicht |
326.64 g/mol |
IUPAC-Name |
dihydrogen phosphate;ethylmercury(1+) |
InChI |
InChI=1S/C2H5.Hg.H3O4P/c1-2;;1-5(2,3)4/h1H2,2H3;;(H3,1,2,3,4)/q;+1;/p-1 |
InChI-Schlüssel |
ZHCJUZJGMJDUKJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Hg+].OP(=O)(O)[O-] |
Synonyme |
ethyl mercury phosphate ethylmercuric phosphate ethylmercury phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















